

# spectroscopic data (NMR, IR, Mass Spec) for 3,4-Methylenedioxycinnamic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3,4-Methylenedioxycinnamic acid

Cat. No.: B120963

[Get Quote](#)

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **3,4-Methylenedioxycinnamic acid** (MDCA), a significant intermediate in pharmaceutical and organic synthesis.<sup>[1][2]</sup> As a derivative of cinnamic acid, MDCA's characterization is crucial for researchers in drug development and material science, where unambiguous structural confirmation is paramount.<sup>[2][3]</sup> This document moves beyond a simple data repository, offering insights into the causality behind the spectral features and outlining self-validating protocols for data acquisition.

The molecular structure of **3,4-Methylenedioxycinnamic acid**, with the IUPAC name (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid, forms the basis of our spectroscopic investigation.<sup>[4]</sup> Its formula is C<sub>10</sub>H<sub>8</sub>O<sub>4</sub> with a molecular weight of approximately 192.17 g/mol .<sup>[5][6]</sup>

[Click to download full resolution via product page](#)

Caption: <sup>1</sup>H NMR assignments on the molecular structure.

## Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy complements <sup>1</sup>H NMR by providing a map of the carbon skeleton. While less sensitive, it is invaluable for confirming the number and electronic environment of all carbon atoms in the molecule.

## Experimental Protocol: <sup>13</sup>C NMR Acquisition

- Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is required compared to <sup>1</sup>H NMR due to the low natural abundance of the <sup>13</sup>C isotope.
- Instrumentation: Acquired on the same NMR spectrometer as the proton spectrum.
- Acquisition Parameters:
  - Technique: Proton-decoupled (zgpg30 or similar) to produce singlets for all carbon signals, simplifying the spectrum.
  - Relaxation Delay (d1): 2 seconds.
  - Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

## <sup>13</sup>C NMR Data Interpretation

The spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the MDCA molecule. The chemical shifts are indicative of the carbon type (sp<sup>2</sup>, sp<sup>3</sup>, carbonyl).

| Chemical Shift ( $\delta$ ) ppm | Assignment                                     |
|---------------------------------|------------------------------------------------|
| ~168                            | Carboxylic Acid Carbonyl (C=O)                 |
| ~149                            | Aromatic C-O                                   |
| ~148                            | Aromatic C-O                                   |
| ~145                            | Vinyl Carbon (Ar-CH=)                          |
| ~128                            | Aromatic C-C (quaternary)                      |
| ~125                            | Aromatic CH                                    |
| ~117                            | Vinyl Carbon (=CH-COOH)                        |
| ~109                            | Aromatic CH                                    |
| ~107                            | Aromatic CH                                    |
| ~102                            | Methylenedioxy Carbon (-O-CH <sub>2</sub> -O-) |

**Note: Assignments are based on typical chemical shifts for these functional groups and may require 2D NMR techniques like HSQC/HMBC for definitive confirmation. [9]**

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of MDCA is characterized by strong absorptions corresponding to the carboxylic acid and the conjugated  $\pi$ -system.

## Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly on the ATR crystal. This is the most common and convenient method.

- Potassium Bromide (KBr) Pellet: ~1 mg of the sample is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## IR Data Interpretation

The key diagnostic bands in the IR spectrum of MDCA confirm its structural integrity. [7] The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. [8]

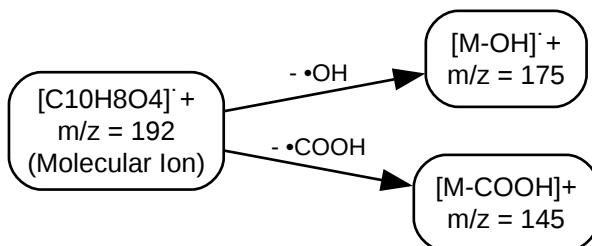
| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Functional Group Assignment              |
|--------------------------------|---------------|------------------------------------------|
| 2500-3300                      | Broad, Strong | O-H stretch (Carboxylic Acid)            |
| ~1680                          | Strong, Sharp | C=O stretch (Conjugated Carboxylic Acid) |
| ~1625                          | Medium        | C=C stretch (Alkene)                     |
| ~1500, ~1440                   | Medium        | C=C stretch (Aromatic Ring)              |
| ~1250, ~1040                   | Strong        | C-O stretch (Aryl ether and acid)        |

| ~930 | Medium | =C-H bend (trans-alkene out-of-plane) |

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

## Experimental Protocol: Mass Spectrum Acquisition


- Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
- [4]2. Ionization Method: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that provides reproducible fragmentation patterns.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

## Mass Spectrum Interpretation

The EI mass spectrum of MDCA shows a clear molecular ion peak and a logical fragmentation cascade.

| m/z | Relative Intensity (%) | Proposed Fragment                |
|-----|------------------------|----------------------------------|
| 192 | High                   | [M] <sup>+</sup> (Molecular Ion) |
| 191 | Moderate               | [M-H] <sup>+</sup>               |
| 175 | Low                    | [M-OH] <sup>+</sup>              |
| 145 | Moderate               | [M-COOH] <sup>+</sup>            |

The fragmentation is initiated by the loss of stable neutral molecules or radicals from the molecular ion.



[Click to download full resolution via product page](#)

Caption: Simplified EI-MS fragmentation pathway for MDCA.

## References

- PubChem. (n.d.). **3,4-Methylenedioxycinnamic acid**. National Center for Biotechnology Information.
- NIST. (n.d.). **3,4-Methylenedioxycinnamic acid**. NIST Chemistry WebBook.
- NIST. (n.d.). **3,4-Methylenedioxycinnamic acid** IR Spectrum. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of **3,4-Methylenedioxycinnamic acid** (CAS 2373-80-0).
- NIST. (n.d.). Condensed phase thermochemistry data for **3,4-Methylenedioxycinnamic acid**. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.).  $^{13}\text{C}$  NMR Spectrum (1D, 25.16 MHz,  $\text{CDCl}_3$ , experimental) (HMDB0000930).
- NIST. (n.d.). Notes on **3,4-Methylenedioxycinnamic acid**. NIST Chemistry WebBook.
- MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials.
- Human Metabolome Database. (n.d.).  $^1\text{H}$  NMR Spectrum (1D,  $\text{DMSO}$ , experimental) (HMDB0002035).
- ResearchGate. (n.d.).  $^1\text{H}$ -NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g.
- Doc Brown's Chemistry. (n.d.).  $^1\text{H}$  &  $^{13}\text{C}$  NMR spectra IR infrared spectrum of cinnamic acid.
- Organic Chemistry Data. (n.d.).  $^{13}\text{C}$  NMR Chemical Shifts.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - [nordmann.global](http://nordmann.global) [nordmann.global]
- 2. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 3. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 4. 3,4-Methylenedioxycinnamic acid | C<sub>10</sub>H<sub>8</sub>O<sub>4</sub> | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Methylenedioxycinnamic acid [webbook.nist.gov]

- 6. 3,4-(Methylenedioxy)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 3,4-Methylenedioxycinnamic acid [webbook.nist.gov]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, Mass Spec) for 3,4-Methylenedioxycinnamic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120963#spectroscopic-data-nmr-ir-mass-spec-for-3-4-methylenedioxycinnamic-acid]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)